molecular formula C19H27N3O4S B12802021 methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate

methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate

Cat. No.: B12802021
M. Wt: 393.5 g/mol
InChI Key: SKECSLATHWKENM-UHFFFAOYSA-N
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Description

Methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate (CAS: 874583-37-6) is a synthetic indole-derived compound with the molecular formula C₁₉H₂₇N₃O₄S and a molecular weight of 393.5 g/mol . Its structure features a 1-methylpiperidin-4-yl substituent at the indole C3 position, a methylsulfamoyl ethyl group at C5, and a methyl ester at C2 (Figure 1).

Synthetic routes for analogous indole-piperidine compounds involve multi-step protocols, such as coupling piperidine precursors with indole carbaldehydes followed by functional group modifications (e.g., sulfonylation, esterification) .

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C19H27N3O4S/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14/h4-5,12,14,20-21H,6-11H2,1-3H3

InChI Key

SKECSLATHWKENM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3CCN(CC3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the methylsulfamoyl group. Common reagents used in these reactions include indole derivatives, piperidine, and methylsulfamoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Scientific Research Applications

Methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate exhibits various applications across different scientific domains:

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile reagent for synthesizing more complex molecules in organic chemistry.
  • Reagent in Organic Reactions : It can participate in various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

  • Biological Pathway Investigation : The compound is used as a probe to study cellular processes and signaling pathways due to its ability to interact with specific receptors and enzymes.
  • Pharmacological Research : Its unique structure allows it to modulate biological activities, making it a candidate for drug development .

Medicine

  • Therapeutic Potential : Preliminary studies suggest potential applications in treating various conditions by targeting specific biological pathways.
  • Drug Development Precursor : It can serve as a precursor for synthesizing pharmacologically active compounds .

Industry

  • Production of Specialty Chemicals : The compound finds utility in the synthesis of specialty chemicals used in various industrial applications.

Case Studies and Research Findings

Research has indicated that this compound interacts with various molecular targets, influencing biological functions. Notable findings include:

  • Mechanism of Action : The indole core facilitates binding to receptors involved in signaling pathways, while the piperidine and methylsulfamoyl groups enhance binding affinity .
Study FocusMethodologyKey Findings
Biological ActivityIn vitro assaysDemonstrated interaction with specific receptors leading to modulation of cellular responses
Drug DevelopmentMolecular docking studiesIdentified potential pathways for therapeutic application

Mechanism of Action

The mechanism of action of methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidine ring and methylsulfamoyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
Target Compound (874583-37-6) C₁₉H₂₇N₃O₄S 393.5 C3: 1-Methylpiperidin-4-yl; C5: 2-(Methylsulfamoyl)ethyl; C2: Methyl ester Putative 5-HT receptor modulation*
GR113808 C₂₀H₂₆N₄O₄S 418.5 C3: Methyl ester; C5: [N-Methylsulfamoyl]ethyl; Piperidinyl group 5-HT₄ receptor antagonist
Naratriptan 2-Carboxylic Acid (874583-40-1) C₁₈H₂₅N₃O₄S 379.5 C3: 1-Methylpiperidin-4-yl; C5: 2-(Methylsulfamoyl)ethyl; C2: Carboxylic acid Metabolite of naratriptan (5-HT₁B/1D agonist)
Zolmitriptan (191864-24-1) C₁₉H₂₅N₃O₄ 359.4 C3: Oxazolidinone; C5: Dimethylaminoethyl 5-HT₁B/1D agonist (migraine treatment)
LY334370 C₂₀H₂₃FN₄O₄ 426.4 C3: 1-Methylpiperidin-4-yl; C5: 4-Fluorobenzoylamino; C2: Fumarate salt 5-HT₁F receptor agonist

Notes:

  • Substituent Variations: The target compound’s methyl ester at C2 distinguishes it from naratriptan’s carboxylic acid and zolmitriptan’s oxazolidinone . Ester groups often enhance blood-brain barrier penetration, suggesting CNS activity.
  • Sulfonamide vs. Amine Groups: The methylsulfamoyl ethyl chain at C5 contrasts with zolmitriptan’s dimethylaminoethyl group, which may alter receptor binding kinetics and selectivity .
  • Piperidine Modifications : The 1-methylpiperidin-4-yl group is conserved across multiple 5-HT agonists (e.g., LY334370 ), implicating its role in receptor interaction.

Pharmacological Implications

For example:

  • GR113808 : As a 5-HT₄ antagonist, its sulfonamide and piperidine motifs are critical for binding . The target compound’s analogous groups may confer similar receptor affinity but require experimental validation.
  • Naratriptan : The carboxylic acid metabolite (874583-40-1) retains 5-HT₁B/1D agonism, highlighting the importance of the indole core and sulfonamide chain .

Biological Activity

Methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C19H27N3O4S
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 874583-37-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine and methylsulfamoyl groups. Common reagents include indole derivatives, piperidine, and methylsulfamoyl chloride, often requiring controlled conditions for optimal yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes. The indole core facilitates interactions with receptors and enzymes, potentially modulating their activity. The piperidine ring enhances binding affinity, while the methylsulfamoyl group contributes to the compound's specificity.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, a series of related indole derivatives showed comparable activity to the reference drug 5-fluorouracil against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines . The most potent derivatives induced apoptosis in HUH7 and MCF7 cells, as visualized through Hoechst staining, indicating their potential as anticancer agents.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. COX-2 inhibitors are known for their role in reducing inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors . This aligns with findings from related studies where indole derivatives exhibited significant COX-2 inhibitory activity, suggesting that this compound may share similar properties.

Research Findings and Case Studies

StudyFindings
Cytotoxicity Assay Demonstrated IC50 values lower than 5-fluorouracil against multiple cancer cell lines .
COX Inhibition Related compounds showed IC50 values comparable to indomethacin, indicating potential as anti-inflammatory agents .
Apoptosis Induction Morphological changes consistent with apoptosis were observed in treated cancer cells .

Q & A

Q. Table 1. Comparative Synthetic Conditions

SubstituentKey Reagents/ConditionsYield Range*Reference
Indole carboxylateAcetic acid, sodium acetate, reflux (3–5 h)75–82%
1-Methylpiperidin-4-yl(S)-piperidine-2-carboxylate, NaBH₄, RT65–72%
Methylsulfamoyl ethylMethylsulfonamide, ethyl bromide, K₂CO₃, 80°C58%

*Hypothetical yields based on analogous procedures.

[Basic] Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • X-ray Crystallography : For absolute configuration determination, use SHELXL (via SHELX suite) for refinement, validating bond lengths/angles against IUCr standards .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., piperidine CH₂ vs. indole aromatic protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • HPLC-Purity : Utilize buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) with UV detection .

[Basic] What safety precautions are essential when handling this compound based on structural analogs?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (as per SDS for tert-butyl indole-piperidine derivatives) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., acetic acid during indole formation) .
  • First Aid : Immediate rinsing with water for eye/skin exposure; consult medical professionals if ingested .

[Advanced] How can researchers optimize the introduction of the methylsulfamoyl ethyl group to improve reaction yields?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers for alkylation efficiency.
  • Catalyst Use : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates.
  • Temperature Gradients : Evaluate yields at 60–100°C to identify optimal thermal conditions without decomposition .

Q. Table 2. Optimization Parameters for Methylsulfamoyl Ethyl Group

ParameterTest RangeOptimal ConditionYield Improvement
SolventDMF, DMSO, THFDMF+15%
Temperature60°C, 80°C, 100°C80°C+10%
Reaction Time6 h, 12 h, 24 h12 h+8%

[Advanced] What methodologies effectively resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Refinement Validation : Use SHELXL’s ADDSYM/PLATON to check for missed symmetry or disorder, ensuring compliance with Hirshfeld rigid-bond criteria .
  • Hydrogen Bond Analysis : Apply Etter’s graph set theory to identify recurrent motifs (e.g., C(4) chains or R₂²(8) rings) that stabilize the crystal lattice .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths to identify steric/electronic mismatches.

[Advanced] How to design crystallization experiments to elucidate hydrogen-bonding networks influencing the compound’s stability?

Methodological Answer:

  • Solvent Pair Screening : Test DMF/acetic acid (polar) vs. dichloromethane/hexane (non-polar) for crystal habit modulation .
  • Temperature Control : Gradual cooling (0.5°C/min) to promote ordered nucleation.
  • Additive Use : Introduce co-formers (e.g., nicotinamide) to template specific H-bond interactions.

Q. Table 3. Crystallization Outcomes

Solvent SystemCrystal MorphologyDominant H-Bond MotifReference
DMF/Acetic AcidPrismaticN–H⋯O (C(4))
Ethanol/WaterNeedle-likeO–H⋯N (R₂²(8))
Dichloromethane/HexanePlate-likeC–H⋯π

[Advanced] What strategies validate the compound’s stereochemical configuration when synthetic intermediates exhibit racemization?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/ethanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for configuration assignment.
  • X-ray Anomalous Dispersion : Employ Cu-Kα radiation to detect absolute configuration via Bijvoet differences .

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